5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione
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Overview
Description
5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione, also known as CX-516, is a compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol. This compound is a potent and selective agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the brain. It belongs to the class of oxazolidinones, which are characterized by a 1,3-oxazolidine-2,4-dione core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with methyl isocyanate, followed by cyclization to form the oxazolidine ring. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to modulate AMPA receptors makes it valuable in studying synaptic transmission and neuroplasticity.
Medicine: As an AMPA receptor agonist, it has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and cognitive impairments.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione involves its interaction with AMPA receptors in the brain. By binding to these receptors, the compound enhances synaptic transmission and promotes neuroplasticity. This action is mediated through the activation of ionotropic glutamate receptors, leading to increased calcium influx and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione: This compound is a metabolite of paramethadione and shares a similar oxazolidinone core structure.
5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione: Another oxazolidinone derivative with different substituents at the 5-position.
Uniqueness
5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione is unique due to its specific cyclopropyl and methyl substituents, which confer distinct pharmacological properties. Its selective agonism of AMPA receptors sets it apart from other oxazolidinones, making it a valuable tool in neuroscience research and potential therapeutic applications.
Properties
IUPAC Name |
5-cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-7(4-2-3-4)5(9)8-6(10)11-7/h4H,2-3H2,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBHOJOKOMWNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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